molecular formula C6H6N4S B1375235 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine CAS No. 1492419-64-3

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Cat. No. B1375235
CAS RN: 1492419-64-3
M. Wt: 166.21 g/mol
InChI Key: PYZVIAANOFKCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized using a variety of methods. For example, El-Borai et al. synthesized a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, they can be used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .

Scientific Research Applications

JAK2 Inhibitors

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine has been identified as a replacement for pyrazol-3-yl amine in the search for potent and selective JAK2 inhibitors. This is particularly significant in the context of developing treatments for diseases associated with JAK2, such as certain types of cancers and inflammatory conditions. (Ioannidis et al., 2010)

Antimicrobial and Anticancer Agents

Compounds derived from 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine have shown promise as antimicrobial and anticancer agents. For instance, certain thiazole clubbed pyrazole derivatives have demonstrated significant antibacterial activity and the ability to induce apoptosis in cells, which is a desirable characteristic in anticancer drugs. (Bansal et al., 2020)

Synthesis of Functionalized Derivatives

The chemical versatility of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine allows for the synthesis of various functionalized derivatives. These derivatives have potential applications in different areas of medicinal chemistry, offering a platform for the development of new therapeutic agents. (El‐Mekabaty et al., 2017)

Antimicrobial Activity

A series of novel thiazole substituted pyrazole derivatives, derived from 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, have shown potent antimicrobial activity against various bacteria and fungi species. This highlights the compound's potential in developing new antimicrobial agents. (Gaikwad et al., 2013)

Ultrasound-assisted Synthesis

The compound is also used in ultrasound-assisted synthesis methods to create biologically active hybrids. These methods are notable for their high yields and efficiency, making them valuable in the synthesis of compounds with potential pharmaceutical applications. (Kerru et al., 2020)

X-Ray Crystal Study

In terms of chemical analysis, 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine derivatives have been subjected to X-ray crystal studies. These studies are crucial for understanding the molecular structure and properties of these compounds, which is essential for their application in drug design. (Titi et al., 2020)

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological activity. For example, some thiazole derivatives have been found to have anticancer activity and were tested against human cancer cell lines HEPG2 (liver cancer) and MCF7 .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its exact molecular structure. For example, some thiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential biological activities .

properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVIAANOFKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Reactant of Route 3
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Reactant of Route 4
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Reactant of Route 6
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.